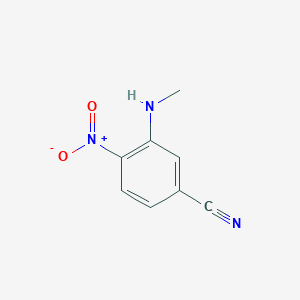

3-(Methylamino)-4-nitrobenzonitrile

Description

3-(Methylamino)-4-nitrobenzonitrile (CAS 4132-48-3) is a nitro-substituted benzonitrile derivative with the molecular formula C₈H₇N₃O₂ and a molecular weight of 150.22 g/mol . Its structure features a nitrile group (-CN) at position 1, a nitro (-NO₂) group at position 4, and a methylamino (-NHCH₃) group at position 3 (Figure 1). The compound is characterized by its 1H and 13C NMR spectra in DMSO-d₆, confirming the positions of substituents .

Properties

IUPAC Name |

3-(methylamino)-4-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-10-7-4-6(5-9)2-3-8(7)11(12)13/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEYPCGNVBGKPTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64910-48-1 | |

| Record name | 3-(methylamino)-4-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)-4-nitrobenzonitrile typically involves the nitration of 3-(Methylamino)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)-4-nitrobenzonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Scientific Research Applications

3-(Methylamino)-4-nitrobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methylamino)-4-nitrobenzonitrile involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential biological effects . The methylamino group can also participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their properties:

Key Observations:

The benzoyl chloride derivative (4-(Methylamino)-3-nitrobenzoyl chloride) exhibits higher reactivity due to the electrophilic -COCl group, making it suitable for acylations in drug synthesis, unlike the nitrile group, which is more stable .

Electronic Effects: The nitro group (-NO₂) at position 4 in this compound creates a strong electron-withdrawing effect, directing electrophilic attacks to specific positions on the aromatic ring. This contrasts with 4-Methyl-3-nitrobenzaldehyde, where the aldehyde (-CHO) group at position 1 introduces additional electron-withdrawing effects, altering reaction pathways .

Biological Activity

3-(Methylamino)-4-nitrobenzonitrile is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the biochemical properties, mechanisms of action, and relevant studies that highlight its biological significance.

- Chemical Name : this compound

- Molecular Formula : C8H8N4O2

- CAS Number : 64910-48-1

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in pharmacological contexts. It has been shown to interact with several biological targets, influencing cellular processes and exhibiting potential therapeutic effects.

Pharmacological Studies

-

Antimicrobial Activity :

- Preliminary studies suggest that this compound may possess antimicrobial properties, although specific mechanisms and efficacy against various pathogens require further investigation.

-

Cytotoxic Effects :

- In vitro studies have indicated that this compound can induce cytotoxicity in certain cancer cell lines. The compound appears to disrupt cellular metabolism and promote apoptosis, although the exact pathways remain to be elucidated.

-

Enzyme Interaction :

- The compound has been observed to interact with enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy. For instance, its role in inhibiting specific cytochrome P450 enzymes has been documented, which may influence the pharmacokinetics of co-administered drugs.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of DNA/RNA Synthesis : The compound may interfere with nucleic acid synthesis by incorporating into DNA and RNA, thereby disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress within cells, leading to increased ROS levels that can trigger apoptosis.

Table 1: Summary of Key Studies on this compound

Detailed Findings

- A study by Smolecule reported that this compound showed promising results in pharmacological evaluations, indicating its potential as a lead compound for drug development.

- Another investigation highlighted the compound's ability to generate reactive intermediates that could be leveraged for synthetic applications in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.